Acetic acid;hept-6-ene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hept-6-ene-1,4-diol is an organic compound that features both a carboxylic acid group and a diol group within its structure. This compound is of interest due to its unique combination of functional groups, which can participate in a variety of chemical reactions, making it useful in different fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-6-ene-1,4-diol typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another method involves the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound can involve large-scale catalytic hydrogenation processes, where hydroquinone is hydrogenated in the presence of a catalyst to produce the desired diol . The process conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;hept-6-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Hydroxyl groups can be converted to halides using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;hept-6-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;hept-6-ene-1,4-diol involves its functional groups participating in various chemical reactions. The carboxylic acid group can act as a proton donor, while the hydroxyl groups can act as nucleophiles or electrophiles depending on the reaction conditions . These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-2-ene-1,4-diol: Similar diol structure but with a shorter carbon chain.
Hex-5-ene-1,4-diol: Similar structure with a six-carbon chain.
Oct-7-ene-1,4-diol: Similar structure with an eight-carbon chain.
Uniqueness
Acetic acid;hept-6-ene-1,4-diol is unique due to its specific combination of a carboxylic acid group and a diol group within a seven-carbon chain. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds with different chain lengths .
Eigenschaften
CAS-Nummer |
645615-38-9 |
---|---|
Molekularformel |
C11H22O6 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
acetic acid;hept-6-ene-1,4-diol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-2-4-7(9)5-3-6-8;2*1-2(3)4/h2,7-9H,1,3-6H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
VORCSSHRBGCFAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C=CCC(CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.